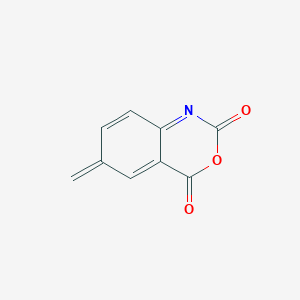
6-Methylidene-3,1-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylidene-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and are used in the synthesis of various heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidene-3,1-benzoxazine-2,4-dione typically involves the reaction of 2-acetylaryl isocyanide with 2-alkoxypropene or 2-alkoxyethene in the presence of camphorsulfonic acid (CSA) as a catalyst . This reaction yields the desired benzoxazine compound in pure form. Another method involves the reaction of 2-acyl isocyanides with Eschenmoser’s salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic systems and reaction conditions as mentioned above.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylidene-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine in acetic acid.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzoxazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Methylidene-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methylidene-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic substitution reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .
Comparación Con Compuestos Similares
- 1-Methyl-6-nitro-2H-3,1-benzoxazine-2,4-dione
- 2H-1,3-benzoxazine-2,4(3H)-dione
Comparison: 6-Methylidene-3,1-benzoxazine-2,4-dione is unique due to its methylidene group, which imparts distinct reactivity and biological activity compared to other benzoxazine derivatives. The presence of the methylidene group can influence the compound’s ability to undergo various chemical reactions and interact with biological targets .
Propiedades
Fórmula molecular |
C9H5NO3 |
|---|---|
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
6-methylidene-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H5NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H2 |
Clave InChI |
IQXZIETUCAEVGN-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=CC2=NC(=O)OC(=O)C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


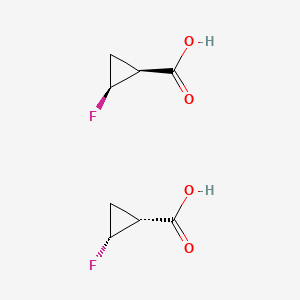
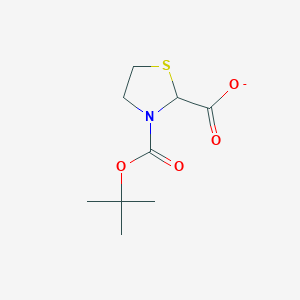




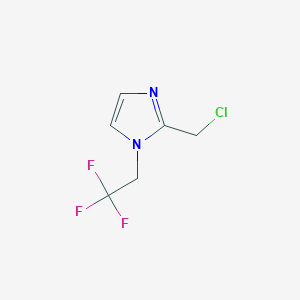
![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)

![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)

![2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358477.png)
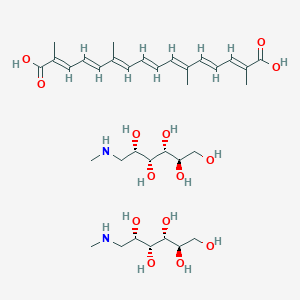
![1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride](/img/structure/B12358479.png)
